molecular formula C21H32N2 B12476429 1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine

1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B12476429
M. Wt: 312.5 g/mol
InChI Key: XGHVBDJQANKKRB-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine is a chemical compound with the molecular formula C21H32N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of intermediates such as bis(2-chloroethyl)-cyclopentylamine. This intermediate can be obtained through a series of reactions, including ring-opening addition, chlorination, and substitution reactions . The process is designed to avoid the use of toxic intermediates and to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it may act on neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

1-Cyclopentyl-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of cyclopentyl and phenylcyclohexyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H32N2

Molecular Weight

312.5 g/mol

IUPAC Name

1-cyclopentyl-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C21H32N2/c1-2-6-18(7-3-1)19-10-12-21(13-11-19)23-16-14-22(15-17-23)20-8-4-5-9-20/h1-3,6-7,19-21H,4-5,8-17H2

InChI Key

XGHVBDJQANKKRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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